Derivatization from THIQ-7-CA Scaffold Yields αIIbβ3 Antagonists More Potent than Commercial Tirofiban
Derivatives synthesized on the 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid scaffold — specifically the open-form ligands designated 4c and 4d — exhibited antiplatelet potency exceeding that of the commercial antithrombotic agent Tirofiban in comparative biological evaluation [1]. The THIQ-7-CA core serves as an arginine (Arg) mimetic essential for αIIbβ3 integrin recognition, enabling the design of non-peptide antagonists with high antiaggregatory activity in human platelet-rich plasma and the ability to block FITC-fibrinogen binding to αIIbβ3 on washed human platelets [1].
| Evidence Dimension | Antiplatelet aggregation potency |
|---|---|
| Target Compound Data | Compounds 4c and 4d (derived from THIQ-7-CA scaffold) |
| Comparator Or Baseline | Tirofiban (commercial antithrombotic) |
| Quantified Difference | 4c and 4d more potent than Tirofiban |
| Conditions | Human platelet aggregation assay; FITC-fibrinogen binding to αIIbβ3 on washed human platelets |
Why This Matters
For research programs targeting αIIbβ3 integrin antagonists, the THIQ-7-CA scaffold offers a validated path to compounds with potency exceeding a clinically established comparator, reducing the risk of pursuing suboptimal chemical starting points.
- [1] Malovichko OL, Krysko AA, Kabanova TA, Andronati SA, Grishkovets VI, Kachala VV, Panov DA. Derivatives of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as novel fibrinogen receptor antagonists. Medicinal Chemistry. 2009;5(2):158-164. doi:10.2174/157340609787582909. Citing work: Design, Virtual Screening, and Synthesis of Antagonists of αIIbβ3 as Antiplatelet Agents, reporting that designed ligands 4c and 4d for the open form were more potent than commercial antithrombotic Tirofiban. View Source
